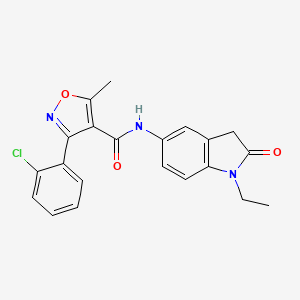

3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide

Description

Historical Development of Isoxazole-Based Compounds in Medicinal Chemistry

Isoxazole derivatives emerged as critical pharmacophores following their discovery by Ludwig Claisen in 1888, who synthesized the first isoxazole via the oximation of propargylaldehyde acetal. Early research focused on their synthetic accessibility through 1,3-dipolar cycloadditions between nitrile oxides and alkynes, a method refined over decades to optimize yields and regioselectivity. The identification of naturally occurring isoxazoles, such as ibotenic acid in Amanita mushrooms, highlighted their bioactivity and spurred interest in neuropharmacology.

The mid-20th century marked a turning point with the development of β-lactam antibiotics containing isoxazolyl groups, including cloxacillin and flucloxacillin, which exhibited enhanced resistance to bacterial β-lactamases. Concurrently, the discovery of valdecoxib and related COX-2 inhibitors demonstrated isoxazole’s versatility in modulating inflammatory pathways, though cardiovascular risks later limited their clinical use. These milestones underscored isoxazole’s dual role as a structural scaffold and a functional group capable of hydrogen bonding and π-π interactions.

Table 1: Key Milestones in Isoxazole-Based Drug Development

Evolution of Isoxazole-Carboxamide Derivatives in Research

Carboxamide-functionalized isoxazoles gained prominence due to their enhanced pharmacokinetic properties, including improved solubility and target affinity. Early work focused on substituting the isoxazole ring at the 3- and 5-positions with aryl or alkyl groups, as seen in compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which served as a building block for peptide synthesis. The introduction of chlorophenyl groups, as in 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, optimized steric and electronic interactions with hydrophobic enzyme pockets.

Recent synthetic innovations include the use of hydroxylamine and propiolic acid derivatives to construct the isoxazole ring, followed by carboxamide coupling via acid chloride intermediates. For example, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate undergoes hydrolysis and condensation with amines to yield target carboxamides. Such methodologies enabled the exploration of structure-activity relationships (SAR), revealing that electron-withdrawing substituents (e.g., chlorine) enhance binding to COX-2 and TRPV1 receptors.

Classification within Heterocyclic Medicinal Chemistry

The compound belongs to the class of bicyclic heterocycles, featuring a five-membered isoxazole ring (C₃H₃NO) fused to a carboxamide-substituted indolinone moiety. The isoxazole ring is classified as a 1,2-azole due to the adjacent nitrogen and oxygen atoms, distinguishing it from 1,3-azoles like imidazole. Its electron-deficient nature facilitates nucleophilic substitutions at the 4-position, while the carboxamide group introduces hydrogen-bonding capabilities critical for target engagement.

Structural Comparison with Related Heterocycles

Significance in Contemporary Pharmaceutical Research

3-(2-Chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide exemplifies the convergence of rational drug design and synthetic organic chemistry. Its dual pharmacophoric elements enable multitarget activity, as demonstrated in docking studies against COX-2 (PDB: 1PXX) and TRPV1 (PDB: 3J9J), where binding energies range from −7.5 to −9.7 kcal/mol. The chlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration for potential CNS applications.

Current research prioritizes derivatization at the indolinone moiety to modulate selectivity profiles. For instance, replacing the ethyl group with bulkier substituents could alter off-target interactions, addressing limitations observed in earlier isoxazole therapeutics. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, are being explored to improve the sustainability of large-scale production.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c1-3-25-17-9-8-14(10-13(17)11-18(25)26)23-21(27)19-12(2)28-24-20(19)15-6-4-5-7-16(15)22/h4-10H,3,11H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZJJGBZTZKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, chlorination, and coupling reactions. Common reagents used in these steps may include:

Isoxazole formation: Using hydroxylamine and acyl chlorides.

Chlorination: Using thionyl chloride or phosphorus pentachloride.

Coupling reactions: Using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it may be studied for its potential interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, compounds like this are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Anticancer Activity

- St.1 : IC₅₀ = 23 µg/mL against Hep3B (cell cycle arrest in G2/M phase) .

- St.2 : IC₅₀ = 7.66 µg/mL against Hep3B, outperforming St.1 due to para-fluorophenyl substitution .

- 2b : Moderate activity against HepG2 (IC₅₀ = 38.8 µg/mL) but weak against HeLa and MCF7 (IC₅₀ >51 µg/mL) .

- tert-Butyl analog : IC₅₀ = 7.8 µg/mL, highlighting the role of electron-donating groups in antioxidant/antiproliferative effects .

The target compound’s indolinone moiety may confer distinct interactions with cellular targets (e.g., tubulin or kinases) compared to dimethoxy or fluorophenyl analogs. However, the retained 2-chlorophenyl group suggests activity may align with St.1 rather than the more potent St.2.

Structure-Activity Relationship (SAR) Insights

Halogen Position :

- Ortho-chlorophenyl (as in the target compound and St.1) provides moderate activity, while para-fluorophenyl (St.2) significantly enhances potency .

Electron-Donating Groups :

- Methoxy or tert-butyl groups on the amide-linked aromatic ring improve solubility and radical scavenging, correlating with lower IC₅₀ values .

Biological Activity

3-(2-Chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorophenyl group : Enhances lipophilicity and biological activity.

- Isocoumarin moiety : Associated with various pharmacological effects.

- Carboxamide functional group : Known to influence the binding affinity to biological targets.

Structural Formula

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the chlorophenyl group is believed to enhance the compound's ability to inhibit tumor cell proliferation. In vitro studies have shown that derivatives of isoxazole compounds can induce apoptosis in cancer cell lines, such as HeLa and P388 lymphatic leukemia cells.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity. The mechanism of action was attributed to the inhibition of DNA synthesis and induction of apoptosis through caspase activation pathways.

The biological activity of this compound may be attributed to several mechanisms:

- DNA Damage Induction : Similar compounds have been shown to cause single and double-strand breaks in DNA, leading to cell death.

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(4-Chlorophenyl)-5-(4-Methoxybenzyl)-4H-1,2,4-Triazole | Triazole group | Anticancer | Effective against melanoma |

| 1-(4-Chlorophenyl)-3-(1-Ethyl-2-Oxoindolin-5-Yl)Urea | Urea derivative | Antitumor | Diverse pharmacological properties |

In Vivo Studies

In vivo models have further confirmed the efficacy of this compound. Animal studies demonstrated significant tumor reduction in xenograft models, correlating with increased apoptosis markers and reduced tumor cell proliferation indices.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a relatively safe profile at therapeutic doses, although further studies are needed to fully evaluate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.